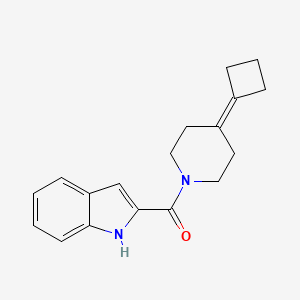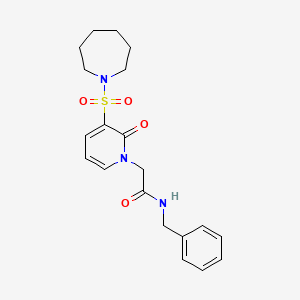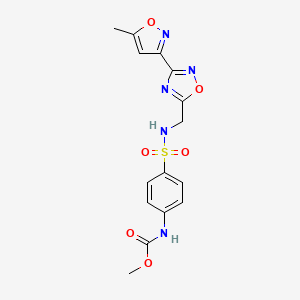![molecular formula C19H14Cl2N2O2S B2894966 2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide CAS No. 391867-90-6](/img/structure/B2894966.png)
2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide, commonly known as DNTA, is a synthetic compound used in various scientific research applications. It is a derivative of the herbicide 2,4-D and belongs to the class of phenoxyacetic acid herbicides. DNTA has been extensively studied for its biochemical and physiological effects and has shown promising results in various fields of research.
科学的研究の応用
Antibacterial Activities
A series of derivatives of 2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide have been synthesized and evaluated for their antibacterial properties. The compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest a potential application in developing new antibacterial agents to combat resistant bacterial strains (Juddhawala, Parekh, & Rawal, 2011).
Antitumor Activity
Derivatives bearing different heterocyclic ring systems synthesized from the compound were screened for potential antitumor activity. The screening involved in vitro assays against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting their potential as leads for developing new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
Research has also focused on evaluating the antimicrobial properties of synthesized derivatives. These studies have revealed that certain derivatives possess significant activity against a range of microbial species, including mycobacteria, Gram-positive bacteria, and fungi. This suggests a potential for developing new antimicrobial agents to address the increasing problem of drug-resistant infections (Krátký, Vinšová, & Stolaříková, 2017).
Chemical Reactivity and Biological Activity
A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including the compound , evaluated their coordination ability, chemical reactivity, and biological activities. The study suggested that these molecules show potential coordination ability, varying chemical reactivity with substitution position, and remarkable biological activities, indicating their pharmacological importance and the need for further investigations (Kumar & MisraNeeraj, 2014).
作用機序
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, this compound likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and eventually, plant death .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, which regulates various aspects of plant growth and development. The uncontrolled growth induced by the compound can disrupt normal cellular processes and lead to the death of the plant .
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the plant’s metabolic processes .
Result of Action
The compound induces uncontrolled and unsustainable growth in plants, leading to morphological changes such as stem curling and leaf wilting. These changes disrupt normal cellular processes and eventually lead to the death of the plant .
Action Environment
Environmental factors such as temperature, light, and soil pH can influence the action, efficacy, and stability of the compound. For example, certain environmental conditions might enhance the absorption and transportation of the compound within the plant, thereby increasing its efficacy .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-12-6-7-15(14(21)9-12)25-10-17(24)22-19-23-18-13-4-2-1-3-11(13)5-8-16(18)26-19/h1-4,6-7,9H,5,8,10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPXZBNWNIMQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2894888.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)
![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)
![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)

![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)

![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)
![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)